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molecular formula C10H15NO2S B1332431 tert-butyl N-(5-methylthiophen-2-yl)carbamate CAS No. 62188-21-0

tert-butyl N-(5-methylthiophen-2-yl)carbamate

Cat. No. B1332431
M. Wt: 213.3 g/mol
InChI Key: MRPLSXXSBGWVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063058B2

Procedure details

A solution of tert-butyl 5-methylthiophen-2-ylcarbamate (0.825 g, 3.87 mmol) in CH2Cl2 (10 mL) and TFA (6 mL) wad stirred at room temperature for 20 h. Solvents was removed in vacuo to give 5-methylthiophen-2-amine as trifluoroacetic acid salt (0.870 g).
Quantity
0.825 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([NH:7]C(=O)OC(C)(C)C)=[CH:4][CH:3]=1.[C:15]([OH:21])([C:17]([F:20])([F:19])[F:18])=[O:16]>C(Cl)Cl>[CH3:1][C:2]1[S:6][C:5]([NH2:7])=[CH:4][CH:3]=1.[F:18][C:17]([F:20])([F:19])[C:15]([OH:21])=[O:16]

Inputs

Step One
Name
Quantity
0.825 g
Type
reactant
Smiles
CC1=CC=C(S1)NC(OC(C)(C)C)=O
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(S1)N
Name
Type
product
Smiles
FC(C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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